![molecular formula C16H21NO2 B5726975 3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)
3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as MDBDC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, such as biochemistry and pharmacology. In
Mechanism of Action
3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one works by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins play a role in the development of inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. By inhibiting these enzymes and proteins, 3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can reduce inflammation and oxidative stress, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammation. 3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has several advantages for lab experiments, such as its high purity and yield, as well as its unique properties that make it useful in various fields of study. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on the body. Additionally, further studies are needed to determine its safety and efficacy, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be synthesized through a multistep process that involves the reaction of 4-methoxybenzylamine with 2-cyclohexen-1-one. The resulting intermediate is then reacted with methylmagnesium bromide to produce the final product, 3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. This synthesis method has been optimized to yield high purity and yield of 3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one.
Scientific Research Applications
3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential applications in various fields of scientific research, such as biochemistry, pharmacology, and neuroscience. It has been found to have unique properties that make it useful in the development of new drugs and therapies. 3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2)9-13(8-14(18)10-16)17-11-12-4-6-15(19-3)7-5-12/h4-8,17H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQABLZUMIRSMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxybenzyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
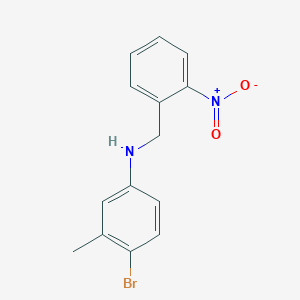


![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
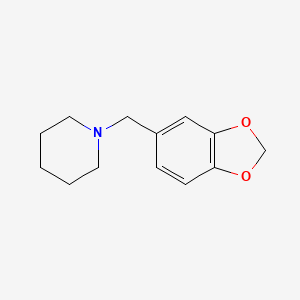
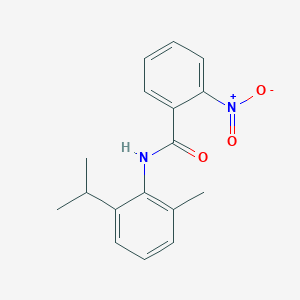
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)
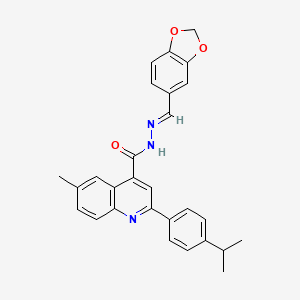

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)

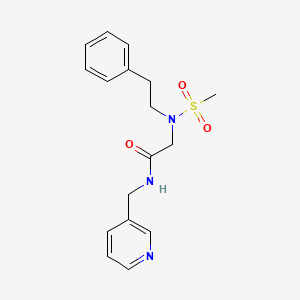
![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)